molecular formula C14H11ClN6O3 B605691 Autophinib CAS No. 1644443-47-9

Autophinib

Cat. No. B605691
M. Wt: 346.731
InChI Key: CEUMAXLRGBKFQP-UHFFFAOYSA-N
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Description

Autophinib is a potent autophagy inhibitor with a novel chemotype . It has IC50 values of 90 and 40 nM for autophagy in starvation-induced autophagy assay and rapamycin-induced autophagy assay, respectively . The IC50 value for Vps34 is 19 nM in vitro .


Physical And Chemical Properties Analysis

Autophinib has a molecular weight of 346.73 g/mol . Its molecular formula is C14H11ClN6O3 . It is insoluble in water and ethanol .

Scientific Research Applications

1. Skin Regeneration Induced by Mechanical Stretch During Tissue Expansion

  • Application Summary: Autophinib is used in a study to explore the effects of autophagy on skin regeneration during tissue expansion. The expanded rat scalps were treated with DMSO (control), rapamycin, rapamycin and autophinib (rapamycin + autophinib), or autophinib .
  • Methods of Application: A rat scalp expansion model was established to provide a stable expanded skin response to mechanical stretch. Autophagy levels at different time points (6, 12, 24, 48, and 72 h after the last expansion) were detected via western blotting .
  • Results: The autophagic flux reached its highest level 48 h after tissue expansion. Activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion .

2. Inhibiting Cytoprotective Autophagy in Cancer Therapy

  • Application Summary: Autophinib is a novel potent VPS34 inhibitor discovered by phenotypic screening to monitor small molecules that induce autophagy damage .

3. Autophagy Modulation in Tissue Expansion

  • Application Summary: This study reveals that mechanical stretch-induced skin regeneration during tissue expansion is accompanied by autophagy induction . Autophagy modulation may be a promising therapeutic strategy for improving the efficiency of tissue expansion and preventing the incidence of the complication of skin necrosis in clinical applications .
  • Methods of Application: Autophagy activities in the expanded skin were modulated using Autophinib (which inhibits autophagy) and rapamycin (which promotes autophagy) .
  • Results: Activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion . Conversely, inhibition of autophagy impaired skin regeneration during tissue expansion and even increased the risk of necrosis in the expanded skin .

4. Inhibiting Cytoprotective Autophagy in Cancer Therapy

  • Application Summary: Autophagy has a dual role in cancer, promoting survival or inhibiting proliferation depending on the different contexts and stages of cancers . The development of specific inhibitors targeting cytoprotective autophagy with potential clinical application becomes an urgent problem to be solved .

5. Enhancing the Cytotoxicity and Anti-Angiogenic Ability of Anlotinib

  • Application Summary: Inhibiting autophagy enhances the cytotoxicity and anti-angiogenic ability of anlotinib, a multi-target tyrosine kinase inhibitor used to treat various types of cancers .
  • Results: Co-administration of anlotinib and a cytoprotective autophagy inhibitor reduces VEGFA levels in the tumor supernatant even more, compared with anlotinib or the inhibitor treatment alone .

6. Combination Treatment with an Autophagy Inducer and Inhibitor

  • Application Summary: A number of agents in development and even clinical drugs for cancer treatment have cytoprotective autophagy effects that contribute to drug resistance . Combination treatment with an autophagy inducer and inhibitor is a good opportunity for discovery and development of more novel and effective therapeutic approaches for cancer treatment .

Safety And Hazards

Autophinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Autophinib has shown promise in cancer therapy due to its ability to inhibit autophagy . Combining Autophinib with other autophagy inhibitors may be a potent combination in cancer inhibition . More in vivo exploration in clinical trials is necessary for the future .

properties

IUPAC Name

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMAXLRGBKFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Autophinib

Citations

For This Compound
95
Citations
L Robke, L Laraia, MA Carnero Corrales… - Angewandte Chemie …, 2017 - Wiley Online Library
… discovery of autophinib, a potent autophagy inhibitor with a novel chemotype. Autophinib was … Target identification and validation revealed that autophinib inhibits autophagy induced by …
Number of citations: 58 onlinelibrary.wiley.com
SJ Endicott, ZJ Ziemba, LJ Beckmann… - Journal of Cell …, 2020 - rupress.org
… autophinib (10 µM) and VPS34-IN1 (4 µM) that completely ablated LC3-II flux. At the doses selected, autophinib … We tested the ability of autophinib and VPS34-IN1 to induce CMA with …
Number of citations: 21 rupress.org
J Duan, H Chen, Y Li, D Xu, X Li, Z Zhang… - Journal of Agricultural …, 2021 - ACS Publications
… nuclear maturation treated with autophinib was abolished by … Autophinib downregulated GJICs and improved the nuclear maturation. Therefore, we aimed to study the role of Autophinib …
Number of citations: 9 pubs.acs.org
J Duan, H Chen, D Xu, Y Li, X Li, J Cheng… - The Journal of Steroid …, 2021 - Elsevier
… development were gradually decreased with Autophinib treatment, which was improved by … events by Autophinib. Moreover, 17β-estradiol improved the Autophinib induced high ROS …
Number of citations: 8 www.sciencedirect.com
KV Aleksandrova, II Suvorova - Acta Naturae, 2023 - ncbi.nlm.nih.gov
… level of the latter remains the same in the presence of Autophinib. We can assume that the cytotoxic effect of Autophinib is accompanied by a decrease in cell stemness and, therefore, …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Li, M Li, K Chen, Y Li, Z Yang, Z Zhou - Medical Oncology, 2022 - Springer
… In this study, after using early autophagy inhibitor Autophinib to effectively inhibit autophagy, the apoptosis was inhibited and cell proliferation was promoted in OSCC cells. Elevated …
Number of citations: 7 link.springer.com
H Waldmann, L Robke, L Laraia, MAC Corrales… - sorafenibinhibitor.com
… discovery of autophinib, a potent autophagy inhibitor with a novel chemotype. Autophinib was … Target identification and validation revealed that autophinib inhibits autophagy induced by …
Number of citations: 0 sorafenibinhibitor.com
KKW To - Cancer Research, 2019 - AACR
… We screened a compound library and identified autophinib as a compound capable of inhibiting both ABCG2 and autophagy. At non-toxic concentration, autophinib was found to …
Number of citations: 0 aacrjournals.org
Y Li, J Li, S Wei, J Du - Current Medical Science, 2023 - Springer
Objective This study aimed to determine whether lipopolysaccharide (LPS) induces the loss of corneal nerve fibers in cultured trigeminal ganglion (TG) cells, and the underlying …
Number of citations: 3 link.springer.com
G Yang, Y Yang, H Tang, K Yang - Cancer Science, 2020 - Wiley Online Library
… Furthermore, increased apoptosis was significantly rescued in Per1‐OE SCC15 cells treated with the autophagy inhibitor autophinib. In vivo tumorigenicity assays also confirmed that …
Number of citations: 40 onlinelibrary.wiley.com

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